
Piperidine, 2-(2-propenyl)-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-(2-propenyl)-, (S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as S-(-)-2-(Allyl)piperidine and has a molecular formula of C8H15N. It is a colorless liquid with a slightly sweet odor and is soluble in water and alcohol. The purpose of
Mecanismo De Acción
The mechanism of action of Piperidine, 2-(2-propenyl)-, (S)-(9CI) is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and insects by disrupting their cellular processes. It may also act by binding to specific receptors in the body and modulating their activity.
Biochemical and Physiological Effects:
Piperidine, 2-(2-propenyl)-, (S)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to exhibit antifungal activity against various strains of fungi. It has also been shown to have insecticidal activity against various species of insects. In addition, this compound has been investigated for its potential use in the treatment of cancer and as a chiral auxiliary in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Piperidine, 2-(2-propenyl)-, (S)-(9CI) in lab experiments include its relatively simple synthesis method, its potential use in the synthesis of pharmaceuticals, and its antimicrobial and insecticidal properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on Piperidine, 2-(2-propenyl)-, (S)-(9CI). One direction is to investigate its potential use as a chiral auxiliary in organic chemistry. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Métodos De Síntesis
The synthesis of Piperidine, 2-(2-propenyl)-, (S)-(9CI) involves the reaction of allylamine with piperidine in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Piperidine, 2-(2-propenyl)-, (S)-(9CI) has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and insecticidal properties. This compound has also been investigated for its potential use in the synthesis of pharmaceuticals and as a chiral auxiliary in organic chemistry.
Propiedades
Número CAS |
133294-33-4 |
|---|---|
Nombre del producto |
Piperidine, 2-(2-propenyl)-, (S)-(9CI) |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(2S)-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m1/s1 |
Clave InChI |
ILOLJAYGPOJDHT-MRVPVSSYSA-N |
SMILES isomérico |
C=CC[C@@H]1CCCCN1 |
SMILES |
C=CCC1CCCCN1 |
SMILES canónico |
C=CCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



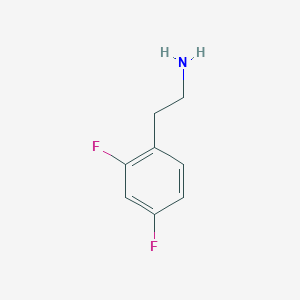
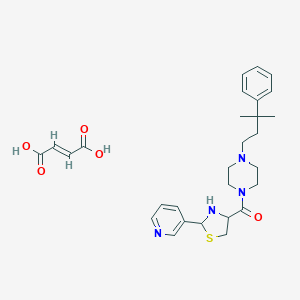
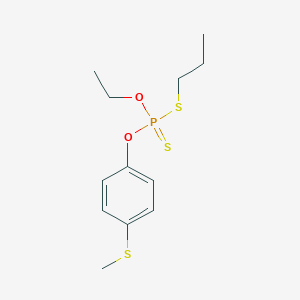

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
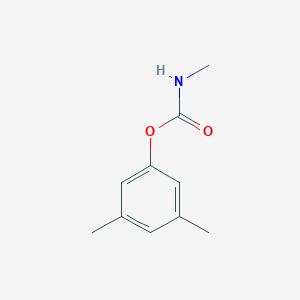
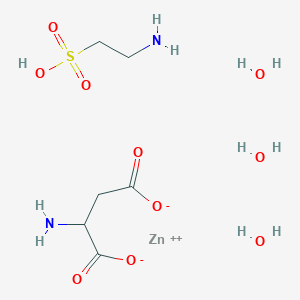
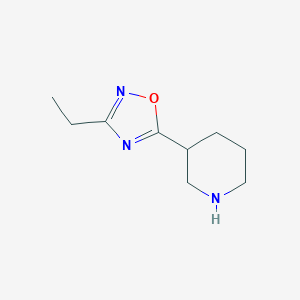
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

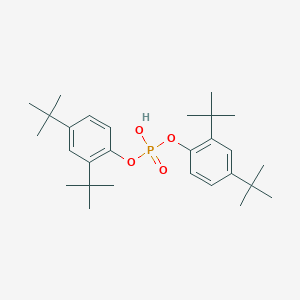
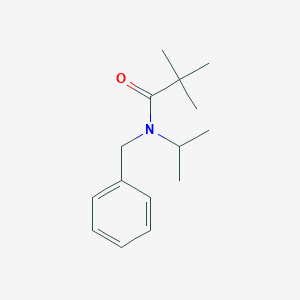
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)
